molecular formula C9H9N3S B8672202 [4-(1,3-thiazol-2-yl)phenyl]hydrazine

[4-(1,3-thiazol-2-yl)phenyl]hydrazine

Cat. No.: B8672202
M. Wt: 191.26 g/mol
InChI Key: VNWDHMOFIKPIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1,3-thiazol-2-yl)phenyl]hydrazine is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-thiazol-2-yl)phenyl]hydrazine typically involves the reaction of 2-bromo-1-(4-thiazolyl)benzene with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the hydrazine group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-thiazol-2-yl)phenyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

[4-(1,3-thiazol-2-yl)phenyl]hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(1,3-thiazol-2-yl)phenyl]hydrazine, particularly in its antifungal activity, involves the induction of oxidative stress in fungal cells. The compound increases the levels of reactive oxygen species (ROS) within the cells, leading to DNA damage and cell death . This oxidative damage is a critical factor in its antifungal efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1,3-thiazol-2-yl)phenyl]hydrazine is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent antifungal properties . The presence of both the thiazole ring and the hydrazine group contributes to its reactivity and versatility in chemical synthesis.

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

[4-(1,3-thiazol-2-yl)phenyl]hydrazine

InChI

InChI=1S/C9H9N3S/c10-12-8-3-1-7(2-4-8)9-11-5-6-13-9/h1-6,12H,10H2

InChI Key

VNWDHMOFIKPIDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)NN

Origin of Product

United States

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